2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
2-[5-[(1-methyl-2-pyrrolyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid is an alanine derivative.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazolidin-4-ones, similar to the compound , have been synthesized and tested for their antitumor properties. For instance, 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which bear structural resemblance, demonstrated moderate antitumor activity against several malignant tumor cells (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Various thiazolidin-4-one derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial properties. For example, compounds like N-[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]undec-10-enamide have been assessed for their biological activity, including their potential as antimicrobial agents (Rahman et al., 2005).
Green Chemistry Principles in Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally related, employs green chemistry principles by using water as the optimal reaction medium. This approach aligns with sustainable and environmentally friendly methods in chemical synthesis (Horishny & Matiychuk, 2020).
Aldose Reductase Inhibition
Compounds like (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the subject compound, have shown significant potential as aldose reductase inhibitors. This enzyme is crucial in the management of diabetic complications, making these compounds relevant in diabetes research (Kučerová-Chlupáčová et al., 2020).
Physicochemical and Solubility Studies
Research into the solubility and physicochemical properties of similar thiazolidine derivatives has been conducted. These studies are essential for understanding the pharmacokinetic profile and the potential therapeutic applications of such compounds (Volkova et al., 2020).
Properties
Molecular Formula |
C12H12N2O3S2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)6-8-4-3-5-13(8)2/h3-7H,1-2H3,(H,16,17)/b9-6- |
InChI Key |
FKAZWCQRSJHSCC-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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